Coagulin G
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Overview
Description
Coagulin G is a natural product found in Withania coagulans with data available.
Scientific Research Applications
Biochemical and Genetic Characterization of Coagulin
Coagulin G, primarily identified in Bacillus coagulans, is a bacteriocin-like peptide. Research shows it is structurally similar to pediocins produced by Pediococcus acidilactici strains, differing only by a single amino acid at the C terminus. Its genetic determinants include a 3.5-kb operon of four genes for pediocin production. This discovery is significant as it's the first report of a pediocin-like peptide in a non-lactic acid bacterium genus (Le Marrec et al., 2000).
Antibacterial Properties
Coagulin exhibits notable antibacterial properties. Its inhibitory spectrum includes Bacillus coagulans itself and unrelated bacteria like Enterococcus, Leuconostoc, Oenococcus, Listeria, and Pediococcus. Coagulin is stable across various temperatures and pH levels, suggesting potential applications in antibacterial treatments (Hyronimus, Le Marrec, & Urdaci, 1998).
Coagulogen in Horseshoe Crabs
Studies on coagulogen, a clottable protein in horseshoe crabs, provide insight into the coagulation process in these animals. Coagulogen transforms into coagulin, leading to coagulin homopolymers via noncovalent interactions. This process is crucial for the innate immune system of horseshoe crabs, highlighting the broader biological significance of coagulin-like substances in different species (Osaki & Kawabata, 2004).
Effect on Adipogenesis
Coagulin has been studied for its impact on adipocyte differentiation and obesity. Coagulin-L, a variant from W. coagulan, inhibits adipogenesis by affecting key transcription factors and cell cycle regulatory proteins. This property suggests its potential therapeutic application in treating obesity and metabolic syndrome (Beg et al., 2014).
Immunological Impact
Coagulin-H, another variant, shows significant immunosuppressive properties. It effectively inhibits lymphocyte proliferation and interleukin-2 production. Molecular docking studies suggest coagulin-H binds more effectively to the receptor binding site of interleukin-2 than prednisolone, a common immunosuppressive drug, indicating its potential as an immunosuppressive agent (Mesaik et al., 2006).
properties
Molecular Formula |
C28H36O6 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
(1R,2R,10R,11S,14R,15R,16R)-15-hydroxy-16-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]-10,14,16-trimethyl-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadeca-4,7-dien-9-one |
InChI |
InChI=1S/C28H36O6/c1-16-14-22(33-23(31)18(16)15-29)26(4)28(32)13-12-27(34-26)20-9-8-17-6-5-7-21(30)25(17,3)19(20)10-11-24(27,28)2/h5,7-8,19-20,22,29,32H,6,9-15H2,1-4H3/t19-,20+,22+,24-,25-,26+,27+,28+/m0/s1 |
InChI Key |
URTUKEVJVQZVBR-NNUOTDHBSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@]2([C@]3(CC[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(C(=O)C=CC6)C)C)O2)O)C)CO |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C2(C3(CCC4(C3(CCC5C4CC=C6C5(C(=O)C=CC6)C)C)O2)O)C)CO |
synonyms |
17,27-dihydroxy-14,20-epoxy-1-oxowitha-2,5,24-trienolide coagulin G |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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